Molecular Weight and Chain Length: Precision for PROTAC Spatial Optimization vs. Shorter PEGn Analogs
Propargyl-PEG16-OH provides a defined 16-unit PEG spacer (MW 760.9 Da), which aligns with reported optimal linker lengths for forming ternary complexes in PROTAC design . Shorter analogs (e.g., Propargyl-PEG8-OH, MW 394.5 Da) may not bridge the distance between target protein and E3 ligase binding sites, while longer chains can introduce excessive flexibility and reduced degradation efficiency [1].
| Evidence Dimension | PEG Repeat Units / Molecular Weight |
|---|---|
| Target Compound Data | 16 units / 760.9 g/mol |
| Comparator Or Baseline | Propargyl-PEG8-OH: 8 units / 394.5 g/mol; Propargyl-PEG4-OH: 4 units / 232.3 g/mol |
| Quantified Difference | PEG16 spacer is 100% longer than PEG8 and 300% longer than PEG4 |
| Conditions | Calculated from molecular formula; functional implications derived from PROTAC linker design studies where optimal linker lengths of 12–20+ atoms are recommended |
Why This Matters
In PROTAC development, linker length directly dictates ternary complex formation efficiency; PEG16 offers a specific, empirically informed length that may avoid the steric hindrance of PEG4/8 or the entropic penalty of PEG24+, providing a rationale for procurement over off-the-shelf alternatives.
- [1] Sinopeg. (2024). PROTAC Linkers: Role of PEG Spacer Length in Ternary Complex Formation. View Source
